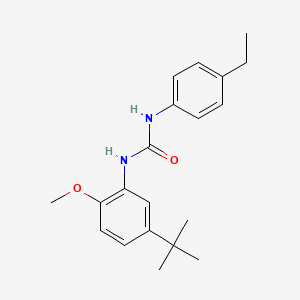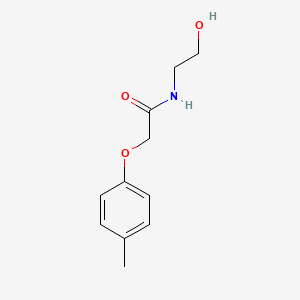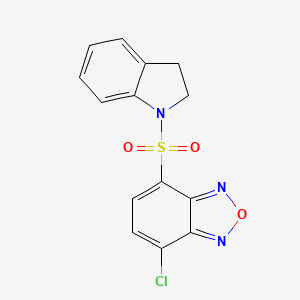
5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (DPTT) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. DPTT has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to interact with a variety of proteins and enzymes, including kinases and phosphatases, which are involved in the regulation of cell growth and proliferation. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to modulate the activity of ion channels and receptors, which are involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to scavenge free radicals and protect cells from oxidative damage. In cancer cells, 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is also readily available and relatively inexpensive, making it a viable option for large-scale experiments. However, one limitation of using 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are many potential future directions for research on 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the elucidation of the mechanism of action of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which may provide insight into its potential therapeutic applications. Additionally, further studies on the biochemical and physiological effects of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol may reveal new applications for this compound in scientific research.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In biochemistry, 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been used as a tool to study the functions of various enzymes and proteins. In pharmacology, 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its potential to modulate the activity of various receptors and ion channels.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-11-7-6-9(8-12(11)16)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPUQCMUIWNYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isobutyl-1-methyl-4-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4668857.png)
![3-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4668868.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4668889.png)

![3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4668917.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4668919.png)

![2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4668924.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4668929.png)
![5-isopropyl-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4668940.png)
![2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B4668947.png)

